molecular formula C23H19ClN2O2 B6524013 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide CAS No. 664369-65-7

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide

Cat. No. B6524013
CAS RN: 664369-65-7
M. Wt: 390.9 g/mol
InChI Key: UURFEXFGSYJAFV-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide (NBTQ) is a synthetic compound that has been studied for its potential applications in various scientific research fields. NBTQ is a benzamide derivative with a unique structure that contains two benzene rings connected by a nitrogen atom. It has been used as a starting material for the synthesis of several other compounds, such as N-benzoyltetrahydroquinolin-6-ylmethyl-2-chlorobenzamide (NBTQM) and N-benzoyltetrahydroquinolin-6-ylmethyl-2-chloro-4-methoxybenzamide (NBTQM-M). NBTQ has also been studied for its potential as an inhibitor of enzymes, as well as its ability to modulate the activity of certain receptors.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide has been studied for its potential applications in various scientific research fields. It has been used as an inhibitor of enzymes, such as cytochrome P450 and β-secretase, as well as an inhibitor of certain receptors, such as the dopamine D2 receptor. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide has also been studied for its ability to modulate the activity of certain ion channels, such as the calcium-activated potassium channel. In addition, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide has been studied for its potential as an anti-inflammatory compound, as well as its ability to inhibit the growth of certain cancer cells.

Mechanism of Action

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide is believed to exert its effects by binding to certain receptors or enzymes and modulating their activity. For example, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide has been shown to bind to the dopamine D2 receptor and inhibit its activity, thus leading to the inhibition of dopamine release. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide has also been shown to bind to cytochrome P450 enzymes and inhibit their activity, leading to the inhibition of certain metabolic pathways. In addition, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide has been shown to bind to certain ion channels and modulate their activity, leading to changes in cellular excitability.
Biochemical and Physiological Effects
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and to reduce inflammation in animal models. In addition, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide has been shown to modulate the activity of certain ion channels, leading to changes in cellular excitability. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide has also been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and β-secretase, thus leading to the inhibition of certain metabolic pathways.

Advantages and Limitations for Lab Experiments

The main advantage of using N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide in laboratory experiments is its low cost and easy availability. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide is a synthetic compound that can be easily synthesized in the laboratory. In addition, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide is a relatively stable compound that can be stored at room temperature for extended periods of time. However, one of the main limitations of using N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide in laboratory experiments is its lack of selectivity. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide has been shown to bind to a variety of receptors and enzymes, thus making it difficult to study the specific effects of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide on a given target.

Future Directions

Future research on N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide should focus on improving its selectivity and specificity for certain targets. In addition, further research should be conducted to investigate the potential therapeutic applications of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide, such as its use as an anti-inflammatory agent or as an inhibitor of certain enzymes or receptors. Furthermore, research should be conducted to investigate the potential interactions of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide with other compounds and its ability to modulate the activity of certain ion channels. Finally, further research should be conducted to investigate the potential toxic effects of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide and its potential to cause adverse side effects.

Synthesis Methods

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide can be synthesized by a variety of methods, including the reaction of 1,2,3,4-tetrahydroquinoline-6-carbaldehyde (THQA) with benzoyl chloride, the reaction of THQA with benzoyl bromide, and the reaction of THQA with benzoyl fluoride. The most common method is the reaction of THQA with benzoyl chloride, which involves the conversion of THQA to N-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl chloride (N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamideC). This reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an organic solvent, such as dichloromethane or tetrahydrofuran.

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O2/c24-20-11-5-4-10-19(20)22(27)25-18-12-13-21-17(15-18)9-6-14-26(21)23(28)16-7-2-1-3-8-16/h1-5,7-8,10-13,15H,6,9,14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURFEXFGSYJAFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3Cl)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide

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